molecular formula C4H8N2O2S B1303079 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione CAS No. 265986-74-1

4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione

Cat. No.: B1303079
CAS No.: 265986-74-1
M. Wt: 148.19 g/mol
InChI Key: PMLULKKCEWWGHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with thiourea in the presence of an oxidizing agent to form the desired compound . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxyl and thione groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields .

Properties

IUPAC Name

4,5-dihydroxy-1-methylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-6-3(8)2(7)5-4(6)9/h2-3,7-8H,1H3,(H,5,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLULKKCEWWGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(NC1=S)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376957
Record name 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265986-74-1
Record name 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the significance of regioselective synthesis in the context of 1-alkyl-4-methylsemithioglycolurils, as discussed in the first paper?

A1: Regioselective synthesis allows for the specific addition of the alkyl group to the desired nitrogen atom in the semithioglycoluril structure []. This control is crucial because different isomers of the final product might exhibit different biological activities or properties.

Q2: Why is the development of a novel approach for methimazole synthesis important, as highlighted in the second paper?

A2: While the specific novel approach isn't detailed in the abstract, exploring new synthetic routes for known compounds like methimazole is important for potentially finding more efficient, cost-effective, or environmentally friendly production methods [].

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